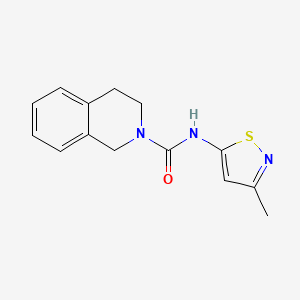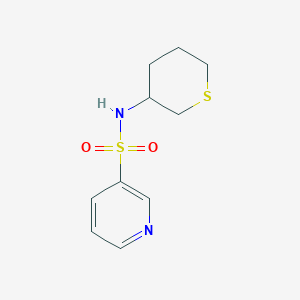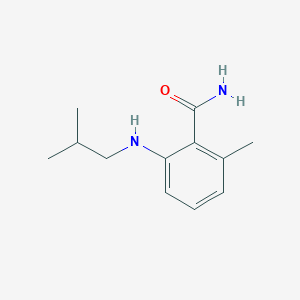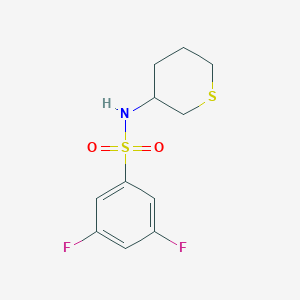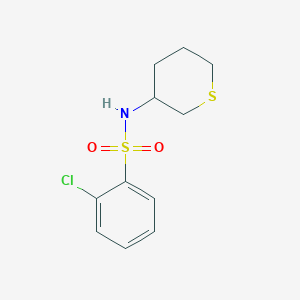![molecular formula C16H17N5OS B7584677 N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTA is a member of the family of compounds called triazoles, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context of its use. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of tumor cells. Inflammatory diseases have also been targeted by this compound due to its anti-inflammatory properties. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide in lab experiments is its potential therapeutic properties in a variety of areas, including cancer, inflammation, and infectious diseases. Additionally, this compound is relatively easy to synthesize and can be modified to create derivatives with different properties. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects.
Méthodes De Synthèse
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(thiophen-2-ylmethyl)acetamide with 4-(1,2,4-triazol-1-yl)aniline in the presence of a base. Other methods involve the use of different starting materials or modifications to the reaction conditions.
Applications De Recherche Scientifique
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by this compound due to its anti-inflammatory properties. Additionally, this compound has been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-20(10-15-3-2-8-23-15)16(22)9-18-13-4-6-14(7-5-13)21-12-17-11-19-21/h2-8,11-12,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINKXZUVYXRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)CNC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
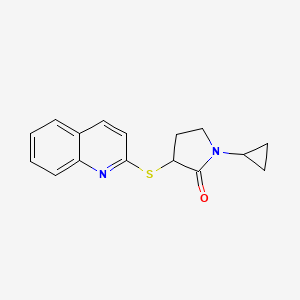
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
